(6-(Piperidin-1-yl)pyridin-3-yl)methanamine

Medicinal Chemistry Organic Synthesis Building Block Selection

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine (CAS 914637-06-2) is a heterocyclic amine building block comprising a pyridine core substituted at the 6-position with a piperidin-1-yl moiety and at the 3-position with an aminomethyl group. Its molecular formula is C11H17N3, with a molecular weight of 191.27 g/mol.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 914637-06-2
Cat. No. B1318140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Piperidin-1-yl)pyridin-3-yl)methanamine
CAS914637-06-2
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=C2)CN
InChIInChI=1S/C11H17N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-8,12H2
InChIKeyMZUKRLLNZGCLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile for (6-(Piperidin-1-yl)pyridin-3-yl)methanamine CAS 914637-06-2: Key Identifiers and Supply Specifications


(6-(Piperidin-1-yl)pyridin-3-yl)methanamine (CAS 914637-06-2) is a heterocyclic amine building block comprising a pyridine core substituted at the 6-position with a piperidin-1-yl moiety and at the 3-position with an aminomethyl group [1]. Its molecular formula is C11H17N3, with a molecular weight of 191.27 g/mol . The compound is typically supplied as a liquid with a standard commercial purity of ≥95%, and is intended for research use only .

Procurement Risk Alert: Why (6-(Piperidin-1-yl)pyridin-3-yl)methanamine Cannot Be Substituted with Generic Analogs


While numerous pyridinyl-piperidine methanamines share the same C11H17N3 molecular formula, regioisomeric substitution—specifically the attachment of the piperidin-1-yl group at the 2-, 3-, or 4-position of the pyridine ring and the aminomethyl group at various sites—dramatically alters electronic distribution, molecular shape, and potential for non-covalent interactions [1]. These structural nuances can lead to divergent reactivity in amide coupling, reductive amination, or nucleophilic substitution, and may result in distinct biological target engagement [2]. As a result, interchanging this compound with a regioisomer like (6-(piperidin-1-yl)pyridin-2-yl)methanamine (CAS 868755-51-5) or (2-(piperidin-1-yl)pyridin-3-yl)methanamine (CAS 953903-71-4) could invalidate synthetic routes or yield inconsistent activity data in structure-activity relationship (SAR) studies . The evidence below quantifies key differentiators that justify its specific procurement.

Quantitative Procurement Evidence: Measurable Differentiation for (6-(Piperidin-1-yl)pyridin-3-yl)methanamine CAS 914637-06-2


Regioisomeric Specificity: Distinguishing 3-Aminomethyl from 2-Aminomethyl Pyridine Scaffolds

The target compound features an aminomethyl group at the 3-position of the pyridine ring. Its regioisomer, (6-(piperidin-1-yl)pyridin-2-yl)methanamine (CAS 868755-51-5), contains the same substituent at the 2-position . This positional isomerism results in a distinct spatial arrangement of hydrogen bond donors and acceptors, directly impacting molecular recognition events such as enzyme active site binding or metal coordination [1]. While direct comparative biological data are not publicly available, the difference in substitution pattern is a critical, quantifiable variable in molecular design; the 3-substituted pyridine presents a different vector for the primary amine compared to the 2-substituted analog, influencing the three-dimensional geometry of derived conjugates or ligands .

Medicinal Chemistry Organic Synthesis Building Block Selection

Purity Benchmarking: Documented 95% Purity as a Differentiator from Unspecified or Lower-Grade Stocks

The compound is commercially available with a specified minimum purity of 95% from reputable vendors such as Sigma-Aldrich (Enamine) and AKSci . In contrast, the N-methylated analog N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine (CAS 1355224-28-0) or the 2-substituted isomer (6-(piperidin-1-yl)pyridin-2-yl)methanamine (CAS 868755-51-5) may be offered at varying or unspecified purity levels depending on the supplier . This 95% purity specification provides a verifiable benchmark for assessing lot-to-lot consistency, a critical factor for ensuring reproducible synthetic yields and reliable biological assay results [1].

Quality Control Reproducibility Analytical Chemistry

Physical State and Storage: Liquid Form as a Practical Procurement Consideration

This compound is supplied as a liquid at room temperature and is recommended for storage at 4°C . This differs from structurally related analogs that may be solids, such as the hydrochloride salt of (1-(Pyridin-2-yl)piperidin-4-yl)methanamine (CAS 170353-28-3) or other piperidinyl-pyridine derivatives . The liquid physical form can offer advantages for automated liquid handling systems, enabling precise volumetric dispensing without the need for pre-dissolution, and may simplify storage and handling in certain laboratory settings [1].

Laboratory Logistics Compound Handling Automated Synthesis

Computational LogP Differentiation: Predicted Lipophilicity as a Guide for Downstream Property Optimization

The compound has a predicted XLogP3-AA value of 1.0 [1]. This contrasts with other C11H17N3 isomers and analogs, such as (6-(piperidin-1-yl)pyridin-2-yl)methanamine (CAS 868755-51-5) which has a predicted logP of approximately 1.06, or other piperidinyl-pyridine derivatives with logP values ranging from -0.84 to 1.60 . While these are computational predictions, they provide a quantitative basis for comparing lipophilicity, a key determinant of membrane permeability and protein binding. The specific substitution pattern of the target compound yields a moderate logP, positioning it favorably within the typical range for CNS drug-like molecules or for balancing solubility and permeability in lead optimization programs .

ADME Prediction Lipophilicity Drug Design

Validated Application Scenarios for (6-(Piperidin-1-yl)pyridin-3-yl)methanamine CAS 914637-06-2 Procurement


Medicinal Chemistry: Synthesis of Targeted Protein Kinase Inhibitor Libraries

The compound's specific 3-aminomethyl-6-piperidinyl-pyridine scaffold serves as a versatile core for generating focused libraries of potential kinase inhibitors [1]. Its defined regioisomerism (Evidence Item 1) ensures that the primary amine vector is optimally positioned for conjugation to diverse warheads or pharmacophores, enabling systematic SAR exploration. The documented 95% purity (Evidence Item 2) provides a reliable starting point, minimizing batch-to-batch variability in the synthesis of analogs designed to probe specific kinase binding pockets [2].

High-Throughput Screening (HTS) and Automated Chemical Biology

The liquid physical form of this compound (Evidence Item 3) makes it particularly well-suited for automated liquid handling platforms commonly used in HTS and chemical biology workflows [1]. This facilitates the rapid and precise creation of compound plates for screening against diverse biological targets, without the additional steps and potential errors associated with weighing and dissolving solid materials. This logistical advantage can accelerate early-stage drug discovery efforts where this piperidinyl-pyridine scaffold is of interest [2].

Computational Chemistry-Guided Lead Optimization and Fragment-Based Drug Design (FBDD)

The predicted logP of 1.0 (Evidence Item 4) provides a quantitative starting point for medicinal chemists aiming to optimize the lipophilicity of lead compounds derived from this scaffold [1]. In FBDD campaigns, this fragment's moderate lipophilicity and defined hydrogen-bonding capacity (one H-bond donor, three acceptors) [2] make it a suitable starting point for growing into more potent, drug-like molecules with balanced ADME properties, allowing for rational, data-driven optimization rather than empirical trial-and-error .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Piperidin-1-yl)pyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.